molecular formula C10H20CaO7 B8004756 Calcium beta-hydroxy-beta-methylbutyrate monohydrate CAS No. 1173700-95-2

Calcium beta-hydroxy-beta-methylbutyrate monohydrate

Cat. No.: B8004756
CAS No.: 1173700-95-2
M. Wt: 292.34 g/mol
InChI Key: XQNZKXFIIRXMQI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium beta-hydroxy-beta-methylbutyrate monohydrate (CaHMB) is the calcium salt of the leucine metabolite β-hydroxy-β-methylbutyrate (HMB), widely used as a dietary supplement to mitigate muscle protein breakdown and enhance recovery during resistance training . Its molecular formula is $ \text{C}5\text{H}9\text{O}3\text{Ca} \cdot \text{H}2\text{O} $, with a monohydrate structure that stabilizes the compound. CaHMB is particularly noted for its role in reducing markers of muscle catabolism (e.g., creatine kinase, lactate dehydrogenase) and improving fat-free mass in untrained individuals initiating exercise programs . However, its efficacy in highly trained athletes remains debated .

Properties

IUPAC Name

calcium;3-hydroxy-3-methylbutanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZKXFIIRXMQI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20CaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173700-95-2
Record name Butanoic acid, 3-hydroxy-3-methyl-, calcium salt, hydtate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173700952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Condensation Reaction

Ethyl chloroacetate and acetone undergo nucleophilic substitution in the presence of a sodium ethoxide catalyst. Key parameters include:

ParameterOptimal ConditionYield Impact
SolventEthanol (5:1 w/w to ethyl chloroacetate)Higher polarity improves reaction kinetics.
Temperature0–3°CPrevents side reactions.
Molar Ratio (Acetone:Ethyl Chloroacetate)1.05:1Excess acetone minimizes byproducts.

The reaction produces 3,3-dimethyloxirane-2-carboxylic acid ethyl ester, with yields reaching 77–80% .

Hydrolysis and Acidification

The ester intermediate is hydrolyzed using sodium hydroxide (10% aqueous), followed by acidification with HCl to pH 3. Ethyl acetate extraction isolates 3,3-dimethyloxirane-2-carboxylic acid at 73–80% yield .

Hydrogenation

Catalytic hydrogenation with Pt/C (3–5 wt%) in methanol at 60°C and 2 MPa H₂ pressure reduces the oxirane ring, yielding beta-hydroxy-beta-methylbutyric acid (HMB). This step achieves 95–99% conversion efficiency .

Salt Formation and Crystallization

HMB is neutralized with calcium salts to form CaHMB monohydrate. The patent CN111410605A details an optimized protocol:

Reagent Selection

  • Calcium Source : Calcium carbonate (CaCO₃) or calcium sulfate (CaSO₄) avoids residual alkalinity.

  • Catalyst : Calcium chloride (0.01–1 mol/mol HMB) enhances reaction completeness.

Process Conditions

ParameterValueOutcome
Temperature50°CMaximizes solubility
Reaction Time6 hours>95% conversion to CaHMB
CrystallizationCooling to 5°CYields 92–95% pure product

This method reduces wastewater by 40% compared to traditional oxidation routes and avoids peroxidation risks.

Alternative Synthetic Routes

Haloform Reaction

Diacetone alcohol undergoes exhaustive halogenation with sodium hypobromite, followed by hydrolysis. While historically significant, this method is less favored due to hazardous waste generation.

Microbial Oxidation

Galactomyces reessii oxidizes beta-methylbutyric acid to HMB. Though eco-friendly, scalability challenges limit industrial adoption.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Ethyl Chloroacetate Route92–9599.3–99.8HighModerate (solvent recovery required)
Haloform Reaction70–7595–98LowHigh (toxic byproducts)
Microbial Oxidation60–6590–92LimitedLow

Industrial-Scale Optimization

Solvent Recycling

Ethanol and methanol are distilled and reused, reducing production costs by 15–20% .

Catalyst Regeneration

Pt/C catalysts are recovered via filtration, achieving 90% reuse efficiency .

Crystallization Control

Slow cooling (0.5°C/min) produces uniform crystals, ensuring >99% monohydrate formation.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Calcium Content14.5–14.7%Titration (EDTA)
HMB Purity≥99.3%HPLC (C18 column, 210 nm)
Water Content4.5–5.5% (monohydrate)Karl Fischer Titration

Challenges and Innovations

Byproduct Management

Residual ethyl acetate is mitigated via vacuum distillation, achieving <50 ppm in final product.

Green Chemistry Advances

Recent trials using biocatalytic transesterification show promise for reducing solvent use by 30% .

Chemical Reactions Analysis

Types of Reactions

Calcium beta-hydroxy-beta-methylbutyrate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include beta-hydroxy-beta-methylbutyric acid and its derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Clinical Applications

1.1 Muscle Preservation and Recovery

Ca-HMB has shown significant promise in clinical settings, particularly for patients at risk of muscle wasting. Research indicates that HMB supplementation can reduce muscle catabolism and enhance protein metabolism. For instance, a study highlighted that HMB supplementation improved amino acid metabolism and reduced net protein breakdown in critically ill patients, although it did not significantly lower muscle wasting over a short observation period .

1.2 Elderly Population

In older adults, Ca-HMB supplementation has been associated with improved muscle mass and physical performance. A randomized controlled trial demonstrated that HMB significantly enhanced muscle strength and functionality in older individuals with sarcopenia or pre-frailty . Furthermore, HMB has been linked to reduced mortality rates in malnourished elderly patients, showcasing its potential as a critical nutritional intervention .

1.3 Cancer Cachexia

HMB may also play a role in managing cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting. Studies suggest that HMB supplementation can help mitigate these effects by preserving lean body mass and improving overall nutritional status in cancer patients .

Sports Nutrition and Exercise Performance

2.1 Muscle Protein Synthesis

Ca-HMB is widely used as an ergogenic aid among athletes to enhance muscle protein synthesis (MPS) and reduce muscle protein breakdown (MPB). Research indicates that a dosage of approximately 3 grams of Ca-HMB can significantly increase MPS while simultaneously suppressing MPB . This dual action is crucial for athletes looking to maximize their training outcomes.

2.2 Strength Training Benefits

In resistance training contexts, Ca-HMB has been shown to promote gains in fat-free mass and strength, particularly in individuals who are new to training. A study involving resistance-trained males found that while HMB supplementation resulted in increased serum concentrations of HMB, it did not significantly affect overall anabolic/catabolic markers or strength outcomes after 28 days of supplementation .

Nutritional Supplementation

3.1 Dietary Use

Ca-HMB is increasingly being incorporated into meal replacements and formulated liquid diets designed for individuals at risk of malnutrition or those requiring additional nutritional support due to medical conditions . It is particularly beneficial for elderly populations or individuals recovering from surgery or illness, as it aids in maintaining lean body mass.

3.2 Safety Profile

Long-term use of Ca-HMB has been reported to be safe with no adverse effects noted in healthy adults . This safety profile makes it an attractive option for dietary supplementation aimed at improving health outcomes related to muscle mass and strength.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of Ca-HMB:

Study Population Dosage Findings
Critically ill patients3 g/dayImproved amino acid metabolism; reduced protein breakdown
Older adults3 g/dayIncreased muscle mass; improved physical performance
Resistance-trained males3-6 g/dayIncreased serum HMB; no significant changes in strength
Cancer patientsVariablePreserved lean body mass; improved nutritional status

Mechanism of Action

The mechanism of action of calcium beta-hydroxy-beta-methylbutyrate monohydrate involves its conversion to beta-hydroxy-beta-methylbutyrate in the body. This metabolite stimulates muscle protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength. The compound acts on molecular targets such as the mTOR pathway, which is crucial for regulating muscle growth and metabolism .

Comparison with Similar Compounds

Calcium Phosphate Derivatives

Calcium phosphates like dibasic calcium phosphate dihydrate ($ \text{CaHPO}4 \cdot 2\text{H}2\text{O} $) and monobasic calcium phosphate monohydrate ($ \text{Ca(H}2\text{PO}4)2 \cdot \text{H}2\text{O} $) are structurally distinct from CaHMB. Unlike CaHMB, which is neutral in water, monobasic calcium phosphate monohydrate acts as a solid acid, limiting its use in pH-sensitive formulations . Additionally, calcium phosphates are primarily used as excipients in pharmaceuticals, whereas CaHMB is bioactive and targets muscle metabolism .

Calcium Acetate Monohydrate

Calcium acetate monohydrate ($ \text{Ca(CH}3\text{COO)}2 \cdot \text{H}_2\text{O} $) is used as a food additive and phosphate binder. While both compounds share a monohydrate structure, calcium acetate lacks the β-hydroxy-β-methylbutyrate moiety critical for anti-catabolic effects. Its primary applications are in renal therapy and food preservation, contrasting with CaHMB’s ergogenic focus .

CaHMB vs. Creatine Monohydrate

Creatine monohydrate and CaHMB are often compared for their roles in strength training. While creatine enhances anaerobic capacity via phosphocreatine storage, CaHMB primarily reduces muscle protein breakdown.

Supplement Primary Mechanism Efficacy in Trained Athletes
CaHMB Anti-catabolic Limited
Creatine Monohydrate ATP regeneration High

Stability and Formulation Challenges

CaHMB’s calcium content poses formulation challenges, particularly in protein-fortified nutritional emulsions. Calcium ions can interact with proteins, reducing solubility and stability. Innovations like sequestered or ion-exchanged CaHMB mitigate these issues, unlike calcium phosphates or carbonates, which are inherently stable in solid dosages .

Critical Research Findings

  • Untrained Populations: CaHMB (3–6 g/day) reduces muscle damage and increases strength in novices .
  • Trained Athletes: No significant improvements in body composition or strength were observed, suggesting adaptation limits its utility .
  • Elderly/Clinical Populations : CaHMB attenuates sarcopenia and cachexia, likely due to its anti-catabolic effects .

Biological Activity

Calcium beta-hydroxy-beta-methylbutyrate monohydrate (Ca-HMB) is a derivative of the amino acid leucine and has garnered attention for its potential biological activities, particularly in muscle metabolism and preservation. This article delves into the mechanisms, effects, and clinical implications of Ca-HMB supplementation, supported by case studies and research findings.

Overview of HMB

HMB is a metabolite of leucine that plays a crucial role in protein metabolism. It exists in two primary forms: the free acid form (HMB-FA) and the calcium salt form (Ca-HMB). The latter is commonly used in dietary supplements due to its stability and bioavailability.

Pharmacokinetics:

  • Onset of Action: HMB-FA reaches peak plasma concentrations within 30-60 minutes, whereas Ca-HMB takes 1-2 hours.
  • Half-Life: Approximately 3 hours for HMB-FA and 2.5 hours for Ca-HMB.
  • Excretion: Renal excretion accounts for 10-40% of HMB elimination from the body .

Ca-HMB exerts its biological effects primarily through two pathways: enhancing muscle protein synthesis (MPS) and reducing muscle protein breakdown (MPB).

  • Muscle Protein Synthesis:
    • Ca-HMB stimulates MPS via the mechanistic target of rapamycin (mTOR) signaling pathway. It activates mTORC1, leading to phosphorylation of downstream targets such as p70S6K1 and 4EBP1, which are critical for protein biosynthesis .
    • Studies indicate that Ca-HMB can increase MPS rates significantly; for instance, a study reported an increase from 0.046%/h to 0.072%/h in MPS after administration .
  • Muscle Protein Breakdown:
    • Ca-HMB has been shown to suppress MPB by inhibiting components of the ubiquitin-proteasome system, which is responsible for protein degradation. This effect is independent of insulin signaling, making it particularly beneficial in conditions where insulin sensitivity is impaired .

Clinical Studies and Findings

Numerous studies have investigated the effects of Ca-HMB on various populations, including athletes, older adults, and individuals with muscle-wasting conditions.

Case Study Summaries:

  • Athletes: A randomized controlled trial demonstrated that supplementation with 3 g of Ca-HMB daily led to significant improvements in muscle strength and hypertrophy among resistance-trained individuals compared to placebo groups .
  • Older Adults: Research indicates that Ca-HMB supplementation can mitigate sarcopenia (age-related muscle loss) by preserving lean body mass and enhancing recovery post-exercise. In one study, older participants who supplemented with Ca-HMB showed improved muscle mass retention during periods of inactivity .
  • Clinical Populations: In patients with chronic diseases such as cancer or COPD, Ca-HMB has been found to reduce muscle wasting and improve overall physical function .

Comparative Efficacy: Ca-HMB vs. HMB-FA

While both forms of HMB are effective, recent studies suggest that HMB-FA may offer superior bioavailability and faster absorption rates compared to Ca-HMB. However, most clinical research has predominantly utilized the calcium salt form due to its established safety profile and efficacy .

ParameterHMB-FACa-HMB
Onset of Action30-60 minutes1-2 hours
Half-Life~3 hours~2.5 hours
Peak Plasma ConcentrationHigher peak levelsLower peak levels
Muscle Protein SynthesisGreater stimulationSignificant stimulation
Muscle Protein BreakdownLower inhibitionEffective inhibition

Safety Profile

Extensive safety evaluations have indicated that Ca-HMB is well-tolerated with minimal side effects. Studies involving high doses (up to 50 g/day) over extended periods have not demonstrated any adverse effects on metabolic markers or organ function .

Q & A

Q. What are the primary metabolic pathways through which CaHMB exerts its anti-catabolic effects in skeletal muscle?

CaHMB is metabolized to β-hydroxy-β-methylbutyrate (HMB), a leucine metabolite that inhibits ubiquitin-proteasome-mediated muscle protein breakdown. Methodologically, researchers should quantify markers like 3-methylhistidine (3-MH) to assess proteolysis and measure mTOR pathway activation via Western blotting or ELISA to evaluate anabolic signaling .

Q. What are the standard dosing protocols for CaHMB in clinical trials targeting sarcopenia or muscle atrophy?

Most trials use 3 g/day of CaHMB, split into 1–1.5 g doses, combined with protein (e.g., 20–30 g whey) to enhance bioavailability. Dosing should be adjusted for renal/hepatic impairment using pharmacokinetic models based on creatinine clearance or plasma HMB clearance rates .

Q. How does the sequestered form of CaHMB improve stability in nutritional formulations?

Sequestering CaHMB via ion-exchange resins reduces calcium-protein interactions, preventing precipitation. Researchers should validate stability using HPLC to monitor HMB degradation under varying pH (4.0–7.0) and temperature (4–40°C) conditions .

Advanced Research Questions

Q. What experimental designs resolve contradictions in CaHMB’s efficacy between healthy athletes and clinical populations?

Discrepancies arise from differences in baseline muscle turnover (e.g., healthy vs. cachectic subjects). Stratified randomization based on biomarkers like IL-6 (inflammation) or IGF-1 (anabolic status) can isolate CaHMB’s effects. For example, Kreider et al. (1999) used dual-energy X-ray absorptiometry (DEXA) and urinary 3-MH to demonstrate catabolic reduction in resistance-trained athletes .

Q. Why do some studies report no significant muscle mass gains with CaHMB supplementation?

Null results often stem from inadequate co-supplementation (e.g., insufficient protein intake) or poor HMB bioavailability. Researchers should compare free-acid HMB (HMB-FA) with CaHMB, as HMB-FA achieves 30% higher plasma AUC in pharmacokinetic studies .

Q. How can in vitro models simulate CaHMB’s effects on muscle protein synthesis (MPS)?

Use C2C12 myotubes treated with CaHMB (1–5 mM) under catabolic stimuli (e.g., dexamethasone). Measure MPS via puromycin incorporation assays and correlate with AMPK/mTOR phosphorylation ratios. Fuller et al. (2011) demonstrated dose-dependent MPS activation using similar methodologies .

Q. What are the limitations of current biomarkers for assessing CaHMB’s impact on muscle health?

Urinary 3-MH lacks specificity for myofibrillar proteolysis. Advanced approaches include deuterium oxide (D2O) labeling to quantify fractional synthetic rates (FSR) or NMR-based metabolomics to track HMB’s incorporation into ketone bodies .

Methodological Considerations

Q. How should gender and age biases be addressed in CaHMB trials?

highlights gender disparities in supplement response (81.2% vs. 52.1% post-test accuracy). Use sex-stratified analyses and adjust for age-related variables (e.g., estrogen decline in postmenopausal women) via multivariate regression .

Q. What are the optimal controls for long-term CaHMB studies in elderly populations?

Placebo-controlled designs with isonitrogenous/isoenergetic controls are critical. For example, Ekinci et al. (2016) used casein protein as a control to isolate CaHMB’s effects in hip fracture patients .

Q. How does CaHMB interact with concurrent creatine monohydrate supplementation?

Synergistic effects on anaerobic capacity are dose-dependent. O’Connor & Crowe (2003) used a crossover design with 3 g/day CaHMB + 5 g/day creatine, measuring VO2 max and Wingate test performance .

Data Contradictions and Resolution

Q. Why do some trials report improved muscle strength without hypertrophy?

Neuromuscular adaptations (e.g., motor unit recruitment) may precede structural changes. Use electromyography (EMG) alongside DEXA to differentiate neural vs. hypertrophic effects .

Q. How can researchers reconcile conflicting data on CaHMB’s anti-inflammatory effects?

Inconsistent cytokine measurements (e.g., TNF-α vs. IL-10) suggest context-dependent immunomodulation. Single-cell RNA sequencing of muscle macrophages post-CaHMB could clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium beta-hydroxy-beta-methylbutyrate monohydrate
Reactant of Route 2
Reactant of Route 2
Calcium beta-hydroxy-beta-methylbutyrate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.